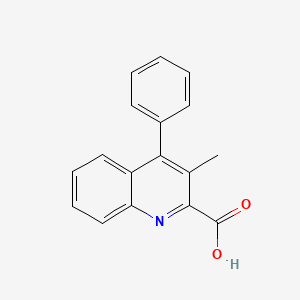

3-Methyl-4-phenylquinoline-2-carboxylic acid

Beschreibung

3-Methyl-4-phenylquinoline-2-carboxylic acid is a quinoline derivative with a carboxylic acid group at position 2, a methyl group at position 3, and a phenyl substituent at position 2. This compound has garnered attention due to its role as a precursor in radiopharmaceutical synthesis. For example, it was used to develop LW223, a fluorine-18-labeled radiotracer for imaging macrophage-driven inflammation via a 4-step synthetic strategy involving amidation, N-methylation, radical bromination, and halogen exchange . The structural rigidity imparted by the quinoline core and substituent diversity makes it a versatile scaffold for medicinal chemistry applications.

Eigenschaften

Molekularformel |

C17H13NO2 |

|---|---|

Molekulargewicht |

263.29 g/mol |

IUPAC-Name |

3-methyl-4-phenylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C17H13NO2/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-16(11)17(19)20/h2-10H,1H3,(H,19,20) |

InChI-Schlüssel |

YVHOTJIJEKQMHE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2N=C1C(=O)O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkaline Hydrolysis of Ethyl 3-Methyl-4-phenylquinoline-2-carboxylate

The most direct route to 3-methyl-4-phenylquinoline-2-carboxylic acid involves hydrolyzing its ethyl ester precursor. Stevenson et al. (2010) reported a high-yielding procedure where ethyl 3-methyl-4-phenylquinoline-2-carboxylate undergoes saponification using sodium hydroxide in ethanol at 80°C for 1.5 hours . The reaction proceeds via nucleophilic acyl substitution, with hydroxide ions attacking the ester carbonyl group.

Reaction Conditions:

-

Solvent: Ethanol (anhydrous)

-

Base: 2–3 equivalents of NaOH

-

Temperature: 80°C

-

Time: 1.5 hours

The crude product is purified via acid-base extraction, where the carboxylic acid precipitates upon acidification. This method is favored for its simplicity and scalability, though it requires prior synthesis of the ethyl ester intermediate.

Mn(III)-Mediated Cyclization for Quinoline Core Formation

Mn(OAc)₃·2H₂O serves as a one-electron oxidant in the cyclization of 2-styrylaniline derivatives with β-keto esters to form quinoline-2-carboxylates. A modified protocol from the Royal Society of Chemistry involves reacting 2-styrylaniline with ethyl acetoacetate in chlorobenzene at 90°C for 5 hours . While this method originally produced methyl 6-methyl-4-phenylquinoline-2-carboxylate, substituting acetoacetate with a methyl-substituted analog could yield the target compound.

Key Parameters:

-

Catalyst: Mn(OAc)₃·2H₂O (2.0 equivalents)

-

Solvent: Chlorobenzene

-

Temperature: 90°C

-

Time: 5 hours

The reaction mechanism involves radical intermediates, with Mn(III) facilitating single-electron transfers to form the quinoline ring. Post-reaction purification employs silica gel chromatography using ethyl acetate/petroleum ether gradients .

Cu(II)-Catalyzed Multi-Component Reactions

Cu(OTf)₂-catalyzed reactions enable one-pot synthesis of quinoline derivatives from aryl amines, alkynes, and ketones. A study demonstrated that heating p-toluidine , phenylacetylene , and methyl acetoacetate in acetonitrile at 120°C for 10 hours yields methyl 4-phenylquinoline-2-carboxylate . Adapting this method by replacing methyl acetoacetate with a methyl-substituted β-keto ester could generate this compound after hydrolysis.

Optimized Conditions:

-

Catalyst: Cu(OTf)₂ (10 mol%)

-

Additive: HOTf (10 mol%)

-

Solvent: CH₃CN

-

Temperature: 120°C

-

Time: 10 hours

This approach benefits from atom economy but requires stringent control over stoichiometry to avoid polycyclic by-products.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors could enhance the hydrolysis method by reducing reaction times and improving heat dissipation . For Mn(III)-mediated routes, catalyst recovery via magnetic separation (e.g., Fe₃O₄-supported catalysts) has been proposed for analogous quinolines , though this remains untested for the target compound.

Purification and Characterization

Purification Techniques:

-

Recrystallization: Ethanol/water mixtures are effective for isolating the carboxylic acid .

-

Column Chromatography: Silica gel with ethyl acetate/petroleum ether (1:4) resolves ester intermediates .

Characterization Data:

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Methyl-4-phenylchinolin-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-2,3-dicarbonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder ein Aldehyd umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Chinolinkern einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.

Substitution: Halogenierungsmittel wie Brom oder Chlorierungsmittel in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Chinolin-2,3-dicarbonsäurederivate.

Reduktion: 3-Methyl-4-phenylchinolin-2-methanol oder 3-Methyl-4-phenylchinolin-2-aldehyd.

Substitution: Halogenierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-4-phenylchinolin-2-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. In biologischen Systemen kann es die Aktivität bestimmter Enzyme oder Rezeptoren hemmen, was zu therapeutischen Wirkungen führt. So können seine entzündungshemmenden Eigenschaften auf die Hemmung von Cyclooxygenase-Enzymen zurückzuführen sein, wodurch die Produktion von proinflammatorischen Mediatoren reduziert wird. Darüber hinaus kann seine potenzielle Antikrebsaktivität die Induktion von Apoptose in Krebszellen durch die Aktivierung spezifischer Signalwege beinhalten.

Wirkmechanismus

The mechanism of action of 3-Methyl-4-phenylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

Quinolinecarboxylic acids exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Lipophilicity: Fluorinated and biphenyl-substituted derivatives (e.g., 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid) exhibit higher logP values, enhancing membrane permeability .

- Solubility: Chlorinated derivatives (e.g., 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) are sparingly soluble in polar solvents, limiting formulation options .

Biologische Aktivität

3-Methyl-4-phenylquinoline-2-carboxylic acid (3M4PQA) is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3M4PQA is characterized by a quinoline core with a methyl group at position 3 and a phenyl group at position 4. Its molecular formula is , and it possesses various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that 3M4PQA exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against several strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results demonstrated that 3M4PQA had comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin | 16 |

| Escherichia coli | 14 | Gentamicin | 15 |

| Pseudomonas aeruginosa | 12 | Ciprofloxacin | 14 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 3M4PQA inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis via the activation of caspase pathways .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Caspase Activation |

| PC-3 (Prostate Cancer) | 8 | Apoptosis Induction |

The biological activity of 3M4PQA can be attributed to several mechanisms:

- Interference with Cellular Processes : The compound interacts with specific molecular targets, forming hydrogen bonds that disrupt normal cellular functions.

- Inhibition of Enzyme Activity : It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .

- Modulation of Immune Response : Recent studies indicate that 3M4PQA may modulate macrophage-driven inflammation, enhancing its potential in treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of 3M4PQA:

-

Case Study on Antibacterial Efficacy :

- A study conducted on infected wounds showed that topical application of a formulation containing 3M4PQA significantly reduced bacterial load compared to control treatments.

-

Case Study on Cancer Treatment :

- In a preclinical model of breast cancer, administration of 3M4PQA led to tumor regression and increased survival rates in treated mice, supporting its potential as an adjunct therapy in oncology.

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-4-phenylquinoline-2-carboxylic acid?

The synthesis typically involves a multi-step strategy:

- Step 1 : Coupling this compound with (R)-sec-butylamine using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the coupling agent.

- Step 2 : N-methylation under basic conditions.

- Step 3 : Radical-mediated bromination of the 3-methyl substituent using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as the initiator.

- Step 4 : Conversion of the bromide intermediate to chloride or fluorinated analogs via lithium chloride or sodium fluoride. Purification is achieved via column chromatography, with characterization by NMR, mass spectrometry (MS), and HPLC .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 8.36 ppm for aromatic protons in DMSO-d₆) to confirm substituent positions and purity .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ions (e.g., [M+H]⁺ peaks).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >97% purity reported) .

- Infrared Spectroscopy (IR) : Functional group validation (e.g., carbonyl stretches at ~1685 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize radical-mediated bromination in the synthesis of derivatives?

Controllable variables include:

- Initiator concentration : Adjusting BPO levels to balance reaction rate and selectivity.

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance radical stability.

- Temperature : Moderate heating (50–80°C) improves reaction efficiency. Monitoring via TLC and optimizing stoichiometry of NBS can minimize over-bromination .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

Discrepancies may arise from:

- Structural isomerism : Separating rotamers (e.g., LW223 amide rotamers) via liquid chromatography .

- Assay variability : Standardize cell-based assays (e.g., MIC for antimicrobial activity) and use control compounds.

- Structural modifications : Compare activity of 3-methyl-4-phenyl derivatives with other substituents (e.g., 4-fluorophenyl analogs) to identify pharmacophores .

Q. What methodologies are recommended for crystallographic analysis of quinoline-carboxylic acid derivatives?

- Single-crystal X-ray diffraction : Resolve molecular packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, a = 4.1001 Å, b = 15.3464 Å parameters) .

- Hydrogen-bond analysis : Identify intermolecular interactions (e.g., carboxylic acid dimer formation) influencing solubility and stability .

Q. How can researchers address discrepancies in reaction yields across studies?

Potential factors include:

- Reagent quality : Use freshly distilled SOCl₂ for acid chloride formation to avoid hydrolysis .

- Temperature control : Strictly maintain 0°C during amine coupling to suppress side reactions .

- Workup protocols : Optimize extraction (e.g., ethyl acetate) and drying (Na₂SO₄) to maximize recovery .

Data Contradiction Analysis

Q. Why do some studies report lower bioactivity for 3-methyl-4-phenylquinoline derivatives compared to analogs?

Possible explanations:

- Steric hindrance : The 3-methyl group may limit binding to target proteins (e.g., enzyme active sites).

- Solubility limitations : The carboxylic acid moiety’s polarity could reduce membrane permeability. Mitigation: Synthesize ester prodrugs or introduce hydrophilic substituents (e.g., morpholine) to improve bioavailability .

Methodological Best Practices

- Purification : Use silica gel (100–200 mesh) with gradient elution (e.g., 20% ethyl acetate/petroleum ether) .

- Safety : Adopt PPE (gloves, goggles) and ensure fume hood use during bromination due to toxic gas (e.g., CO, NOx) risks .

- Data validation : Cross-reference NMR/MS data with computational tools (e.g., ChemDraw simulations) to confirm assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.